Methyl 3-fluoroisoquinoline-6-carboxylate
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Overview
Description
Methyl 3-fluoroisoquinoline-6-carboxylate is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heterocyclic compounds that are widely found in natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of isoquinoline derivatives using fluorinating agents such as cesium fluoride in deuterated dimethyl sulfoxide (DMSO-d6) at elevated temperatures . Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring .
Industrial Production Methods
Industrial production methods for methyl 3-fluoroisoquinoline-6-carboxylate are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoroisoquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms of isoquinoline.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced isoquinoline compounds.
Scientific Research Applications
Methyl 3-fluoroisoquinoline-6-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated isoquinoline derivatives.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of methyl 3-fluoroisoquinoline-6-carboxylate is not well-documented. like other fluorinated isoquinolines, it likely interacts with specific molecular targets and pathways in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate:
3,5,7,8-tetrachloro-6-fluoroisoquinoline: A fluorinated isoquinoline with multiple chlorine substituents.
Uniqueness
Methyl 3-fluoroisoquinoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of a fluorine atom at the 3-position and a carboxylate group at the 6-position makes it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 3-fluoroisoquinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c1-15-11(14)7-2-3-8-6-13-10(12)5-9(8)4-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMGGPIMYQYSCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=NC=C2C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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